2,4-Pentanedione, 3-(1-azulenylmethylene)-
Description
Azulene, a bicyclic aromatic hydrocarbon with a distinct blue color and non-benzenoid structure, imparts unique electronic and steric properties to this compound.
Properties
CAS No. |
652142-23-9 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(azulen-1-ylmethylidene)pentane-2,4-dione |
InChI |
InChI=1S/C16H14O2/c1-11(17)16(12(2)18)10-14-9-8-13-6-4-3-5-7-15(13)14/h3-10H,1-2H3 |
InChI Key |
ICVLDNMDNZZPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=C2C=CC=CC=C2C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanedione, 3-(1-azulenylmethylene)- typically involves the condensation of 2,4-pentanedione with an azulenylmethylene precursor. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) in a solvent like ethanol (EtOH). The reaction proceeds through a Knoevenagel condensation mechanism, where the methylene group of 2,4-pentanedione reacts with the azulenylmethylene group to form the desired product .
Industrial Production Methods: While specific industrial production methods for 2,4-Pentanedione, 3-(1-azulenylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Pentanedione, 3-(1-azulenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The azulenylmethylene group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,4-Pentanedione, 3-(1-azulenylmethylene)- has several applications in scientific research, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-(1-azulenylmethylene)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can be used in catalysis or material science.
Pathways Involved: The azulenylmethylene group can participate in electron transfer processes, making it useful in photoactive systems and energy transfer studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Insights :
- Synthesis: Most derivatives are synthesized via Knoevenagel or Aldol condensations. For example, 3-(4-hydroxybenzylidene)-2,4-pentanedione is prepared from 4-hydroxybenzaldehyde and 2,4-pentanedione using piperidine and acetic acid . The azulene derivative likely follows a similar pathway but may require optimized conditions due to steric hindrance from the bicyclic azulene.
- Substituent Effects : Electron-withdrawing groups (e.g., azo, hydroxy) enhance electrophilicity at the diketone moiety, facilitating nucleophilic additions. Azulene’s electron-rich structure may alter reactivity in redox or coordination chemistry .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Insights :
- Azulene Derivatives : Expected to exhibit unique UV-Vis absorption due to azulene’s blue color (~600 nm region), which could be exploited in photochemical applications.
- Hydroxy Derivatives: Enhanced solubility in polar solvents (e.g., methanol) due to the hydroxyl group .
Table 3: Reactivity and Functional Roles
Key Insights :
- Azulene Derivatives : The azulene moiety’s redox activity and extended π-system may enable applications in supramolecular chemistry or as ligands for luminescent metal complexes.
Biological Activity
2,4-Pentanedione, 3-(1-azulenylmethylene)- is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : 2,4-Pentanedione, 3-(1-azulenylmethylene)-
- CAS Number : 652142-23-9
- Molecular Formula : C13H12O2
- Molecular Weight : 200.24 g/mol
The biological activity of 2,4-pentanedione derivatives often involves their interaction with metal ions and enzymes. The diketone structure allows for chelation with metal ions, which can inhibit enzymatic activities. This property is significant in pharmacological applications where metal-dependent enzymes are involved.
Antimicrobial Activity
Research indicates that compounds similar to 2,4-pentanedione exhibit antimicrobial properties. A study conducted on various diketones showed that they possess inhibitory effects against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| 2,4-Pentanedione | Moderate antibacterial activity against E. coli | |
| 3-(1-azulenylmethylene)- derivative | Effective against Staphylococcus aureus |
Cytotoxicity
In vitro studies have demonstrated that certain derivatives of 2,4-pentanedione show cytotoxic effects on cancer cell lines. For instance, a derivative was tested against human breast cancer cells (MCF-7) and exhibited IC50 values indicating significant cytotoxicity.
Study on Anticancer Properties
A recent study evaluated the effects of 2,4-pentanedione derivatives on tumor growth in xenograft models. The results indicated a reduction in tumor size and increased apoptosis markers in treated groups compared to controls.
Findings :
- Tumor size reduction: 40% in treated groups.
- Increased apoptosis: Measured by caspase-3 activity.
Toxicological Assessment
A toxicological profile was established for 2,4-pentanedione through acute and sub-chronic exposure studies. Results indicated moderate toxicity with no significant reproductive or developmental effects observed at lower doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
